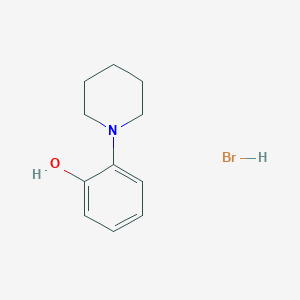

2-Piperidin-1-ylphenol;hydrobromide

描述

Contextualization within Phenol (B47542) and Piperidine (B6355638) Chemical Classes

The combination of these two structural features in 2-Piperidin-1-ylphenol creates a molecule with the potential for diverse biological activities. The relative position of the piperidine and hydroxyl groups on the phenol ring is expected to be a key determinant of its biological profile.

Significance in Contemporary Medicinal Chemistry Research

While specific research on 2-Piperidin-1-ylphenol hydrobromide is not extensively documented in publicly available literature, the significance of its constituent parts provides a strong rationale for its investigation in medicinal chemistry. Piperidine derivatives are widely explored for their potential as anticancer, antimicrobial, and central nervous system (CNS) active agents. ijnrd.orgnih.gov Similarly, phenolic compounds are studied for a wide range of therapeutic applications, including as antioxidants and anticancer agents.

The exploration of compounds like 2-Piperidin-1-ylphenol is driven by the continuous search for new chemical entities with improved efficacy and novel mechanisms of action. The synthesis of such hybrid molecules allows for the exploration of new chemical space and the potential for synergistic effects between the two pharmacophores.

Below is a data table outlining the general chemical information for the parent compound, 2-(Piperidin-1-yl)phenol.

| Property | Value |

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| CAS Number | 65195-20-2 |

| Appearance | Not specified |

| Solubility | Not specified |

Data for the parent compound, 2-(Piperidin-1-yl)phenol.

Overview of Research Trajectories for the Compound and its Structural Analogues

Research into 2-Piperidin-1-ylphenol hydrobromide and its analogues is likely to follow several established trajectories in medicinal chemistry. A primary focus would be the synthesis of a library of related compounds with variations in the substitution pattern on the phenol ring and the piperidine ring. These variations would allow for the systematic exploration of structure-activity relationships (SAR).

Key research questions would likely include:

The impact of substituent placement on the phenol ring on biological activity.

The effect of modifications to the piperidine ring on potency and selectivity.

The exploration of different salt forms to optimize physicochemical properties.

The synthesis of the parent compound, 2-(Piperidin-1-yl)phenol, can be achieved through methods such as the Buchwald-Hartwig amination, which is a common method for forming carbon-nitrogen bonds.

A hypothetical synthetic scheme is presented below:

| Reactants | Reagents and Conditions | Product |

| 2-Bromophenol, Piperidine | Palladium catalyst, Ligand, Base, Solvent | 2-(Piperidin-1-yl)phenol |

This represents a plausible, though not definitively documented, synthetic route.

Structural analogues of 2-Piperidin-1-ylphenol have been investigated for various therapeutic applications. For example, related compounds incorporating a piperazine (B1678402) ring instead of a piperidine ring, such as 2-(Piperazin-1-yl)phenol hydrochloride, have been studied for their potential antidepressant and anticancer activities. This suggests that 2-Piperidin-1-ylphenol hydrobromide could also be a candidate for investigation in these therapeutic areas.

Further research on 2-Piperidin-1-ylphenol hydrobromide will likely involve a combination of chemical synthesis, in vitro biological screening, and computational modeling to elucidate its mechanism of action and to guide the design of more potent and selective analogues.

Structure

3D Structure of Parent

属性

IUPAC Name |

2-piperidin-1-ylphenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.BrH/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12;/h2-3,6-7,13H,1,4-5,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQUYRFKZUDCOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Constructing Phenol-Piperidine Systems

The fusion of a phenol (B47542) and a piperidine (B6355638) ring is a common objective in medicinal chemistry due to the prevalence of this motif in biologically active compounds. nih.govresearchgate.netnih.gov Several reliable strategies have been developed to achieve this.

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and can be adapted for the synthesis of piperidine rings. researchgate.netnih.govpearson.com This approach typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com For the construction of a phenol-piperidine system, this could involve the reaction of a suitably functionalized phenol bearing a ketone or aldehyde with an amine, or the reaction of a piperidone derivative with a phenolic amine. researchgate.net A variety of reducing agents can be employed, including sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. nih.govpearson.com

A general representation of reductive amination is shown below:

R¹(R²)C=O + R³NH₂ → [R¹(R²)C=NR³] → R¹(R²)CH-NHR³

Where R¹, R², and R³ represent various organic substituents.

Direct Alkylation Reactions of Phenols with Piperidine Derivatives

The direct N-alkylation of piperidine with a phenol derivative containing a suitable leaving group is another common strategy. researchgate.netresearchgate.net This nucleophilic substitution reaction involves the displacement of a halide or other leaving group on an alkyl chain attached to the phenol by the nitrogen atom of piperidine. researchgate.net The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net Common alkylating agents include haloalkylphenols. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions. researchgate.net

| Reactant 1 | Reactant 2 | Reagents | Product |

| Piperidine | 2-Bromomethylphenol | K₂CO₃, DMF | 2-(Piperidin-1-ylmethyl)phenol |

| Piperidine | 1-(2-Bromoethyl)-2-hydroxybenzene | NaH, DMF | 2-(2-(Piperidin-1-yl)ethyl)phenol |

This table provides illustrative examples of direct alkylation reactions.

Cyclization Techniques for Piperidine Ring Assembly

Intramolecular cyclization reactions provide a powerful means to construct the piperidine ring. nih.govmdpi.com These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor molecule to close the ring. mdpi.com A variety of cyclization strategies exist, including:

Intramolecular Reductive Amination: A molecule containing both an amine and a carbonyl group can undergo intramolecular reductive amination to form a piperidine ring. mdpi.com

Radical Cyclization: Radical-mediated reactions can be used to form the piperidine ring, often with good control over stereochemistry. organic-chemistry.org

Aza-Michael Addition: Intramolecular aza-Michael addition involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium complexes, can be used to form the piperidine ring from a diene precursor.

Specific Synthetic Routes to 2-Piperidin-1-ylphenol Hydrobromide

While general strategies provide a framework, the specific synthesis of 2-Piperidin-1-ylphenol hydrobromide requires consideration of precursor availability and reaction efficiency.

Precursor Synthesis and Intermediate Derivatization

A plausible route to 2-Piperidin-1-ylphenol involves the reaction of 2-aminophenol (B121084) with 1,5-dibromopentane. This reaction would proceed via a double alkylation of the amino group to form the piperidine ring directly attached to the phenolic ring.

Another approach involves the reaction of a pre-formed piperidine derivative with a protected catechol. For instance, the reaction of piperidine with 2-methoxyphenol followed by demethylation would yield the desired product.

The synthesis of related structures, such as 1-(2-Hydroxy-phenyl)-3-piperidin-1-yl-propenone, has been achieved through the reaction of 3-formyl chromones with piperidine under ultrasonic irradiation. researchgate.net Similarly, (2-HYDROXY-PHENYL)-PIPERIDIN-1-YL-METHANONE can be synthesized from piperidine and 2-(1H-1,2,3-Benzotriazole-1-carbonyl)phenol. chemicalbook.com These examples highlight the versatility of piperidine as a building block in the synthesis of complex phenol-piperidine systems.

Hydrobromide Salt Formation Protocols

Once the free base, 2-Piperidin-1-ylphenol, is synthesized and purified, it is converted to its hydrobromide salt. This is typically achieved by treating a solution of the base with hydrobromic acid (HBr). The reaction is usually carried out in a suitable solvent, such as ethanol, isopropanol, or diethyl ether, from which the salt will precipitate upon formation or after cooling. dtic.mil The resulting solid is then collected by filtration, washed with a cold solvent to remove any unreacted acid or base, and dried. dtic.mil The formation of the hydrobromide salt often improves the compound's stability, crystallinity, and handling properties.

A general procedure for hydrobromide salt formation is as follows:

Dissolve the purified 2-Piperidin-1-ylphenol in a suitable organic solvent.

Add a stoichiometric amount of hydrobromic acid (often as a solution in acetic acid or water) to the solution with stirring.

Allow the mixture to stir for a period to ensure complete salt formation.

If the salt does not precipitate spontaneously, cooling the solution or adding a less polar co-solvent may be necessary.

Collect the precipitated salt by filtration.

Wash the salt with a small amount of cold solvent.

Dry the salt under vacuum to remove any residual solvent.

Synthesis of Structurally Related Derivatives and Analogues for Research

The generation of structurally related analogues of 2-piperidin-1-ylphenol is crucial for probing its chemical and biological properties. Synthetic efforts are directed towards systematic modifications of its core components.

The phenolic hydroxyl group is a versatile handle for chemical modification, primarily through etherification and esterification reactions. These transformations alter the compound's polarity, hydrogen-bonding capability, and metabolic stability.

Etherification: The conversion of the phenolic hydroxyl to an ether is a common strategy. This can be achieved through Williamson ether synthesis, where the phenoxide, generated by treating 2-piperidin-1-ylphenol with a base like sodium hydride or potassium carbonate, is reacted with an alkyl halide. researchgate.netnih.gov For instance, methylation using methyl iodide in the presence of cesium carbonate in a solvent like DMF yields the corresponding methoxy (B1213986) derivative. nih.gov

Esterification: The phenol can be acylated to form esters. A standard method involves reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. Alternatively, coupling reactions with carboxylic acids using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) are effective. nih.gov For example, thymol, a natural phenol, has been esterified with acrylic acid using DCC and DMAP. nih.gov The inherent reactivity of the hydroxyl group allows for a wide range of ester derivatives to be synthesized, modulating the molecule's properties. nih.gov

Table 1: Examples of Phenolic Moiety Modifications

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Etherification | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Alkoxybenzene derivative |

| Esterification | Acyl chloride/anhydride, Base (e.g., Pyridine) | Phenyl ester derivative |

| Esterification | Carboxylic acid, DCC, DMAP | Phenyl ester derivative |

Derivatization of the Piperidine Nitrogen (N-Substitution)

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen is typically achieved by reacting the parent amine with an alkyl halide. researchgate.net To prevent the formation of a quaternary ammonium (B1175870) salt, the reaction is often carried out by slowly adding the alkyl halide to an excess of the piperidine or by using a non-nucleophilic base like potassium carbonate or diisopropylethylamine to scavenge the acid produced. researchgate.netnih.gov A modified Finkelstein reaction, where a chloroalkyl derivative is converted in situ to a more reactive iodoalkyl derivative, can facilitate this process. nih.gov

N-Acylation: Acyl groups are introduced by reacting the piperidine nitrogen with acyl chlorides or anhydrides, usually in the presence of a base to neutralize the resulting hydrochloric or carboxylic acid. This reaction forms an amide linkage, which can alter the electronic properties and conformational flexibility of the molecule.

Table 2: Common N-Substitution Reactions for Piperidines

| Reaction Type | Typical Reagents | Key Considerations |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | Control of stoichiometry to avoid over-alkylation. researchgate.net |

| N-Acylation | Acyl chloride (R-COCl), Anhydride ((RCO)₂O) | Forms a stable amide bond, reducing the basicity of the nitrogen. |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Catalyst) | A versatile method for introducing a variety of alkyl groups. mdpi.com |

Positional and Substituent Alterations on the Piperidine Ring

Altering the position of the phenol group relative to the piperidine nitrogen or introducing substituents onto the piperidine ring creates a diverse set of analogues. This includes the synthesis of positional isomers and derivatives with various substitution patterns.

Synthesis of Positional Isomers: The synthesis of 3- and 4-hydroxyphenylpiperidine derivatives provides important comparative compounds. For example, 3-hydroxypiperidine (B146073) can be synthesized by the catalytic hydrogenation of 3-hydroxypyridine (B118123) using catalysts like rhodium-nickel on carbon. google.com Similarly, N-substituted 4-(4-hydroxyphenyl)piperidines have been synthesized as part of medicinal chemistry programs. nih.gov

Introduction of Substituents: Substituents can be introduced at the C2, C3, or C4 positions of the piperidine ring. Rhodium-catalyzed C-H insertion reactions have been used to functionalize piperidines site-selectively. nih.gov The choice of catalyst and the nature of the nitrogen protecting group can direct the functionalization to a specific position. nih.gov For instance, 2-substituted piperidines can be prepared from 2-piperidone, which itself is accessible through the reduction of 2-hydroxypyridine. youtube.com Furthermore, multicomponent reactions can be employed to build highly substituted piperidine rings in a single step. researchgate.net

Table 3: Strategies for Piperidine Ring Alteration

| Modification | Synthetic Approach | Example Starting Materials |

|---|---|---|

| Positional Isomerism | Hydrogenation of substituted pyridines | 3-Hydroxypyridine, 4-Hydroxypyridine google.com |

| C2-Substitution | C-H functionalization, Derivatization of 2-piperidone | N-protected piperidines, 2-Piperidone nih.govyoutube.com |

| C3-Substitution | Cyclization of acyclic precursors, Ring-opening of cyclopropanes | 1,5-dielectrophiles, N-Boc-tetrahydropyridine nih.govyoutube.com |

| C4-Substitution | C-H functionalization, Derivatization of 4-piperidone | N-protected piperidines, 4-Piperidone nih.gov |

Stereoselective Synthesis and Enantiomeric Resolution

Since the attachment of the piperidine ring at the 2-position creates a chiral center if the ring is substituted, methods for controlling stereochemistry are essential. This involves both the asymmetric synthesis of a specific enantiomer and the resolution of racemic mixtures.

Enantiomeric Resolution: A common method for separating enantiomers is through the formation of diastereomeric salts. A racemic mixture of a piperidine derivative is reacted with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and isolated. google.com Another powerful technique is kinetic resolution. nih.gov In this approach, a chiral catalyst or reagent reacts at a faster rate with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric excess. acs.orgrsc.org For example, the kinetic resolution of N-Boc-2-arylpiperidines can be achieved through deprotonation using the chiral base system of n-BuLi and sparteine. acs.org

Stereoselective Synthesis: Asymmetric synthesis aims to create a single enantiomer directly. This can be achieved through various strategies, such as using chiral catalysts or auxiliaries. Gold-catalyzed cyclization of N-homopropargyl amides derived from chiral sulfinyl imines can produce highly substituted piperidin-4-ols with excellent diastereoselectivity and enantioselectivity. nih.gov Stereoselective hydrogenation of substituted pyridines or piperidinones using chiral rhodium or iridium catalysts is another effective method for producing specific stereoisomers. mdpi.com

Table 4: Methods for Obtaining Enantiomerically Pure Piperidines

| Method | Principle | Example Reagents/Catalysts |

|---|---|---|

| Classical Resolution | Formation and separation of diastereomeric salts. google.com | Di-benzoyl-L-tartaric acid, (R)- or (S)-mandelic acid. google.com |

| Kinetic Resolution | Enantioselective reaction leaving one enantiomer unreacted. nih.gov | n-BuLi/(-)-sparteine, Chiral hydroxamic acids. acs.org |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. mdpi.comnih.gov | Chiral Rhodium or Gold catalysts. mdpi.comnih.gov |

Heterocyclic Annulation Strategies Involving Piperidine Scaffolds

Heterocyclic annulation involves the construction of a new ring fused to the existing piperidine scaffold. This creates complex, polycyclic systems with distinct three-dimensional shapes. The Pictet-Spengler reaction is a cornerstone of this strategy. researchgate.net

The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions. mdpi.com In the context of piperidine derivatives, a suitably functionalized piperidine can act as the amine component. This reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines, which are common motifs in natural products and pharmaceuticals. researchgate.netmdpi.comnih.gov

Other annulation strategies include multicomponent reactions where amino-substituted heterocycles react with bis-electrophiles to form fused pyridine rings. frontiersin.orgenamine.net For instance, the Combes-type condensation of a heteroaromatic amine with a β-alkoxyvinyl glyoxylate (B1226380) can yield fused pyridine carboxylates. enamine.net These strategies allow for the rapid assembly of complex heterocyclic frameworks built upon the piperidine core, expanding the chemical space available for research. nih.govnih.govrsc.org

Computational Chemistry and Theoretical Characterization

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable tools in modern chemistry and drug discovery, enabling the exploration of molecular conformations, interactions, and dynamics. These approaches are critical for understanding how 2-Piperidin-1-ylphenol;hydrobromide might interact with biological targets.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the binding modes. The piperidine (B6355638) ring is known to be a key pharmacophore that can enhance binding affinity to various receptors and enzymes.

In studies of other piperidine derivatives, molecular docking has been successfully used to predict interactions with receptors such as the dopamine (B1211576) D2 receptor and sigma receptors. nih.gov For instance, in a study on N-functionalized piperidine derivatives linked to a 1,2,3-triazole ring, molecular docking predicted possible binding modes into the active site of the dopamine D2 receptor. nih.gov Similarly, research on piperidine/piperazine-based compounds identified a potent agonist for the sigma 1 receptor (S1R) through a screening campaign and analyzed its binding pose using docking simulations. nih.gov These studies often reveal key interactions, such as hydrogen bonds and π–cation interactions, that stabilize the ligand-receptor complex. nih.gov

A hypothetical molecular docking study of this compound against a potential target could yield data such as binding affinities and interacting residues, as illustrated in the table below.

Table 1: Illustrative Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Receptor A | -8.5 | Tyr123, Ser245 | Hydrogen Bond |

| Phe345 | π-π Stacking | ||

| Hypothetical Receptor B | -7.9 | Asp189 | Salt Bridge |

| Trp301 | π-Cation |

Note: The data in this table is hypothetical and serves as an example of typical results from molecular docking studies.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying its stable low-energy conformations. The piperidine ring typically adopts chair, boat, or twist-boat conformations, and the presence of substituents can significantly influence the conformational preference. nih.gov

Energy minimization calculations are performed to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For other 2-substituted piperazine (B1678402) and piperidine derivatives, studies have shown that the conformational preference can be crucial for their biological activity. For example, in a study of 2-substituted piperazines, the axial conformation was found to be preferred and this orientation was key for binding to the α7 nicotinic acetylcholine (B1216132) receptor. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to confirm the existence of specific conformations, such as the chair conformation in some 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivatives. nih.gov

Ligand-Receptor Interaction Profiling

A detailed ligand-receptor interaction profile for this compound would map out the specific molecular interactions that govern its binding to a target. This profiling goes beyond simply identifying the binding pose and delves into the nature and strength of interactions such as hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces.

For related piperidine-containing ligands, studies have shown that subtle structural changes in the piperidine N-1 substituent can convert a receptor antagonist into an agonist, highlighting the critical role of this part of the molecule in determining efficacy. mdpi.com The interaction profiling for compounds targeting the sigma receptor has revealed the importance of a bidentate salt bridge interaction involving the piperidine nitrogen atom and carboxylate groups of specific amino acid residues (e.g., Glu172 and Asp126). nih.gov

Quantum Chemical Investigations (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules. These calculations can offer deep insights into the structure, stability, and reactivity of this compound.

Electronic Structure Elucidation

DFT calculations can be used to determine the electronic structure of this compound, including the distribution of electron density and the nature of chemical bonds. The optimized molecular geometry, bond lengths, and bond angles can be calculated and compared with experimental data if available. For instance, DFT calculations have been used to study the effects of substituents on the electronic properties of various molecules. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that reflects the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.

For other heterocyclic compounds, FMO analysis has been used to characterize the electron density and predict reactivity. arxiv.org A theoretical study on this compound would involve calculating the energies of the HOMO and LUMO and mapping their distributions.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Despite a comprehensive search for scientific literature, specific computational studies detailing the Natural Bond Orbital (NBO) analysis, theoretical chemical reactivity, and in silico screening of the compound this compound are not available in the public domain.

General methodologies for these computational analyses are well-established in the field of chemistry. Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular interactions within a molecule. Theoretical predictions of chemical reactivity often involve the calculation of molecular orbitals and other descriptors. Furthermore, in silico screening and rational ligand design are computational techniques used to identify and optimize potential drug candidates.

However, the application of these specific analyses to this compound, and the detailed research findings and data tables required to populate the requested article sections, could not be located in the searched scientific papers and databases. Therefore, the following article cannot be generated as per the user's specific instructions and outline.

Structure Activity Relationship Sar Elucidation

Correlating Structural Modifications with In Vitro Biological Efficacy

The in vitro biological efficacy of 2-Piperidin-1-ylphenol analogs is highly dependent on their structural features. The interplay of these features dictates the affinity and selectivity of the compounds for their biological targets.

The position and nature of substituents on both the phenyl and piperidine (B6355638) rings of 2-Piperidin-1-ylphenol derivatives are critical determinants of their target binding affinity. The introduction of various functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with receptors and enzymes.

For instance, in the context of P2Y14 receptor antagonists, the substitution pattern on a central phenyl ring has been shown to be a key factor. An aza-scan, where carbon atoms are systematically replaced by nitrogen, can significantly alter the binding affinity. nih.gov Similarly, for ligands of the nociceptin (B549756) receptor (NOP), modifications to the piperidine N-substituent can dramatically impact whether the compound acts as an agonist or an antagonist. nih.gov

The electronic properties of substituents on the phenyl ring also play a significant role. Electron-donating groups, for example, can enhance the stability of the glycosidic bond in related nucleoside analogs, a factor that can be extrapolated to the stability and binding of other classes of compounds. nih.gov In the case of piperine (B192125) derivatives, a related class of compounds containing a piperidine ring, modifications to the aromatic ring have been shown to either enhance or abolish biological activity. nih.gov

A summary of substituent effects on target binding is presented in the table below:

Table 1: Impact of Substituent Modifications on Target Binding| Compound Class | Substituent Modification | Effect on Target Binding | Reference |

|---|---|---|---|

| P2Y14R Antagonists | Aza-scan of central phenyl ring | Alters binding affinity | nih.gov |

| NOP Receptor Ligands | Modification of piperidine N-substituent | Determines agonist vs. antagonist activity | nih.gov |

| Ring-Expanded Nucleosides | Electron-donating groups on phenyl ring | Enhances glycosidic bond stability | nih.gov |

| Piperine Derivatives | Modifications to the aromatic ring | Can enhance or abolish bioactivity | nih.gov |

The piperidine ring, a core component of 2-Piperidin-1-ylphenol, typically adopts a chair conformation. nih.gov This conformational preference, along with the stereochemistry of any chiral centers, is crucial for optimal interaction with biological targets. The spatial arrangement of substituents on the piperidine ring dictates how the molecule fits into a binding pocket.

The phenolic hydroxyl group is a key functional group in 2-Piperidin-1-ylphenol, capable of acting as both a hydrogen bond donor and acceptor. This feature is often critical for anchoring the molecule within a receptor's binding site. In related piperazine-containing compounds, the phenol (B47542) group's hydrogen-bonding capacity is noted as being critical for receptor interactions. The presence and position of this hydroxyl group can significantly influence binding affinity and selectivity.

In a derivative, 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, the hydroxyl group was found to form an intramolecular hydrogen bond with a nitrogen atom in the pyrimidine (B1678525) ring. nih.gov This type of intramolecular interaction can stabilize the conformation of the molecule, pre-organizing it for optimal binding to its target.

SAR in Specific Pharmacological Contexts

The principles of SAR are best understood when examined within specific pharmacological contexts, such as receptor modulation and enzyme inhibition.

The ability of 2-Piperidin-1-ylphenol derivatives to act as either agonists or antagonists at a particular receptor is a subtle yet critical aspect of their SAR. For N-(4-piperidinyl)-2-indolinones, a class of NOP receptor ligands, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of functional activity. nih.gov Specifically, directly linking a saturated lipophilic substituent to the piperidine nitrogen resulted in agonist activity, whereas inserting a methylene (B1212753) linker between the substituent and the nitrogen led to antagonist activity. nih.gov

This "molecular switch" highlights how minor structural modifications can translate into profound differences in the biological response elicited by the compound. The SAR in this series provides valuable insights for the rational design of potent and selective NOP receptor agonists and antagonists. nih.gov

Table 2: SAR for NOP Receptor Agonist/Antagonist Activity

| Structural Feature | Resulting Activity | Reference |

|---|---|---|

| Saturated lipophilic substituent directly on piperidine N | Agonist | nih.gov |

| Methylene linker between substituent and piperidine N | Antagonist | nih.gov |

The structural features of 2-Piperidin-1-ylphenol derivatives also govern their ability to inhibit enzymes. In the development of novel glutaminase (B10826351) 1 (GLS1) inhibitors, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were synthesized and evaluated. nih.gov Systematic exploration of the SAR led to the discovery of a derivative with an IC50 value of 68 nM for GLS1 and over 220-fold selectivity against GLS2. nih.gov This demonstrates that careful manipulation of the piperidine and its substituents can lead to potent and selective enzyme inhibitors.

The structural determinants for enzyme inhibition often involve specific interactions with the enzyme's active site. For piperine derivatives, the combination of an aromatic ring, a conjugated dienone system, and a piperidine ring are considered important for their array of bioactivities. nih.gov Modifications to any of these structural units can significantly impact the inhibitory potential of the resulting compounds. nih.gov

Selectivity and Potency Modulation through Chemical Design

The biological activity of compounds centered around the 2-hydroxyphenylpiperidine core can be significantly altered by chemical modifications to both the phenolic and piperidine rings. These modifications influence the compound's affinity and selectivity for its biological targets, which can include G protein-coupled receptors (GPCRs) and neurotransmitter transporters.

Research on analogous structures, such as 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, has demonstrated that the nature of the linker between the piperidine and phenyl rings, as well as the substitution pattern on the phenyl ring, plays a pivotal role in determining binding affinity and selectivity for targets like the μ-opioid receptor (MOR). nih.gov For instance, variations in substituents on the aromatic ring can impact electronic properties and steric interactions within the receptor's binding pocket.

In a series of 3-phenoxypropyl piperidine analogues acting as ORL1 (NOP) receptor agonists, exploration of the substitution pattern was key to identifying potent and selective compounds. researchgate.net This highlights that even distal modifications in relation to the core piperidine ring can have a profound effect on the pharmacological profile. Similarly, for a new series of arylpiperazines, it was found that substitution at the ortho and meta positions of the phenyl ring was critical for modulating selectivity between 5-HT1A and α1 receptors. nih.gov Specifically, a group with negative potential at the ortho position favored affinity for both receptors, while the steric bulk at the meta position was a key determinant for selectivity. nih.gov

The table below illustrates hypothetical SAR trends for a generic 2-hydroxyphenylpiperidine scaffold based on established medicinal chemistry principles observed in related compound series.

Table 1: Representative Structure-Activity Relationship Trends for 2-Hydroxyphenylpiperidine Derivatives

| Modification on Core Scaffold | Position of Modification | Type of Substituent | Effect on Potency | Effect on Selectivity |

|---|---|---|---|---|

| Phenyl Ring | Ortho to Hydroxyl | Electron-withdrawing (e.g., -Cl, -CF₃) | Potentially Increases | May alter receptor subtype selectivity |

| Phenyl Ring | Para to Hydroxyl | Electron-donating (e.g., -OCH₃, -CH₃) | Potentially Increases | Can influence metabolic stability |

| Phenyl Ring | Meta to Hydroxyl | Bulky group (e.g., -t-Butyl) | May Decrease due to steric hindrance | Can significantly enhance selectivity |

| Piperidine Ring | Nitrogen Atom | Small alkyl (e.g., -CH₃) | Generally well-tolerated | May not significantly alter selectivity |

| Piperidine Ring | Nitrogen Atom | Bulky arylalkyl (e.g., -CH₂-Ph) | Can increase potency through additional binding interactions | May introduce activity at other targets |

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for 2-Piperidin-1-ylphenol;hydrobromide is not available in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of compounds like piperidine derivatives, where numerous analogs can be synthesized, QSAR serves as a valuable tool to predict the activity of new molecules and to gain insight into the structural features that are most important for their biological function. nih.gov

For aryl alkanol piperazine (B1678402) derivatives, which share structural similarities with the 2-hydroxyphenylpiperidine scaffold, 2D-QSAR models have been successfully developed. nih.gov These models revealed that descriptors related to atom-type counts (Atype_C_6), dipole moment (Dipole-mag), sum of E-state indices for certain atom types (S_sssCH), and partial negative surface area (Jurs-PNSA-3) were influential for 5-hydroxytryptamine (5-HT) reuptake inhibition. nih.gov For noradrenaline (NA) reuptake inhibition, descriptors such as the energy of the highest occupied molecular orbital (HOMO), principal moment of inertia (PMI-mag), and shadow indices (Shadow-XZ) were found to be critical. nih.gov

These findings suggest that a successful QSAR model for 2-piperidin-1-ylphenol derivatives would likely need to incorporate a combination of electronic, steric, and topological descriptors to capture the nuances of ligand-receptor interactions. The development of such a model would involve calculating a wide range of molecular descriptors for a series of analogs with known biological activities and then using statistical methods to derive a predictive equation.

The table below lists common molecular descriptors and their potential relevance in a QSAR model for 2-hydroxyphenylpiperidine derivatives.

| Topological | E-state Indices (e.g., S_sssCH) | Atom-level descriptors that encode electronic and topological information. | Can identify the importance of specific atoms or functional groups for biological activity. nih.gov |

This table presents examples of descriptors commonly used in QSAR studies and their general importance. The specific descriptors for a predictive model for this compound would need to be determined through dedicated research.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. For 2-Piperidin-1-ylphenol;hydrobromide, both ¹H and ¹³C NMR would be employed to assign every proton and carbon in the structure.

In a typical ¹H NMR spectrum, the aromatic protons on the phenol (B47542) ring would appear in the downfield region, generally between 6.5 and 8.0 ppm. The specific chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on their position relative to the hydroxyl and piperidinyl substituents. The proton of the hydroxyl group would likely appear as a broad singlet, the chemical shift of which can be highly variable (typically 4-8 ppm for phenols) and dependent on solvent and concentration. libretexts.org Its identity can be confirmed by a "D₂O shake," where adding a drop of deuterium (B1214612) oxide to the NMR tube results in the disappearance of the -OH signal due to proton-deuterium exchange. libretexts.org

The protons on the piperidine (B6355638) ring would show characteristic signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most deshielded, appearing further downfield (around 3.0-3.5 ppm), while the other methylene (B1212753) protons (β- and γ-protons) would resonate at higher fields (typically 1.5-2.0 ppm). In the hydrobromide salt, the piperidine nitrogen is protonated, leading to a downfield shift of the adjacent α-protons compared to the free base. The N-H proton itself would also give rise to a signal, which can be broad and its position variable.

¹³C NMR spectroscopy provides information on the carbon skeleton. The aromatic carbons would have signals in the 115-160 ppm range, with the carbon atom bonded to the oxygen appearing at the lowest field. The aliphatic carbons of the piperidine ring would be found upfield, typically in the 20-55 ppm range. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to definitively correlate which protons are attached to which carbons and to map out the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical values for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.5 - 8.0 | 115 - 140 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-N | - | 140 - 150 |

| Phenolic O-H | 4.0 - 8.0 (broad) | - |

| Piperidine N⁺-H | Variable (broad) | - |

| Piperidine Cα-H (adjacent to N⁺) | ~3.0 - 3.5 | ~50 - 55 |

| Piperidine Cβ/Cγ-H | ~1.5 - 2.0 | ~20 - 30 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm).

For 2-Piperidin-1-ylphenol, the neutral molecule has a chemical formula of C₁₁H₁₅NO. Its monoisotopic mass is calculated to be 177.115364 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺. The expected exact mass for this ion, [C₁₁H₁₆NO]⁺, would be 178.123189 Da. The detection of this ion with a mass accuracy of a few parts per million provides unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The characteristic isotopic pattern, especially the small M+1 peak arising from the natural abundance of ¹³C, would further support the assigned formula. docbrown.info

Table 2: Calculated Exact Masses for HRMS Analysis

| Species | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| Neutral Molecule (M) | C₁₁H₁₅NO | 177.115364 |

| Protonated Molecule [M+H]⁺ | [C₁₁H₁₆NO]⁺ | 178.123189 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. In the IR spectrum of this compound, a very broad and strong absorption band would be expected in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a phenol involved in strong hydrogen bonding and the N⁺-H stretch of the piperidinium (B107235) ion. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the piperidine ring would be observed just below 3000 cm⁻¹. The spectrum would also feature characteristic aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region and a strong C-O stretching band for the phenol around 1200-1260 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly conjugated systems. Phenolic compounds typically exhibit strong absorption bands in the UV region. For 2-Piperidin-1-ylphenol, one would expect to see absorptions characteristic of a substituted benzene (B151609) ring, likely around 210-220 nm and a second, less intense band around 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the pH.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. nih.gov

The analysis would be expected to confirm the connectivity of the atoms and show the piperidine ring adopting a stable chair conformation. nih.gov It would also reveal the planarity of the phenol ring and its orientation relative to the piperidine substituent. Crucially, X-ray crystallography would elucidate the supramolecular assembly, showing how the individual piperidinium cations and bromide anions pack together in the crystal lattice. This packing is dictated by a network of intermolecular forces, most notably hydrogen bonds.

Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions

The hydrobromide salt structure of 2-Piperidin-1-ylphenol is heavily influenced by strong intermolecular interactions, primarily hydrogen bonding. The protonated piperidinium cation and the phenolic hydroxyl group are excellent hydrogen bond donors, while the bromide anion is a hydrogen bond acceptor.

An X-ray crystallographic study would be the primary tool to visualize this network. nih.gov One would expect to observe strong hydrogen bonds of the type N⁺-H···Br⁻ and O-H···Br⁻, which would be key in forming the crystal lattice. nih.govresearchgate.net It is also possible that the phenolic oxygen acts as a hydrogen bond acceptor in some arrangements. In addition to these strong ionic hydrogen bonds, weaker C-H···Br and C-H···π interactions may also be present, further stabilizing the crystal packing. In some complex piperidine-containing structures, π–π stacking interactions between aromatic rings have been observed, which could also play a role in the solid-state structure of this compound. nih.gov Variable-temperature NMR studies can also provide insight into the dynamics of certain bonds and conformational changes in solution, which are governed by intramolecular, rather than intermolecular, interactions. korea.ac.kr

Compound Index

Mechanistic Research and Biological Target Interactions Preclinical in Vitro Focus

Exploration of Molecular Mechanisms of Action (excluding ADME/safety/toxicity)

Receptor Binding Affinity Studies and Ki Determination

No publicly available data exists for the binding affinity (Ki) of 2-Piperidin-1-ylphenol;hydrobromide at NMDA receptors, dopamine (B1211576) receptors, opioid receptors, or H1 receptors.

Enzyme Inhibition Assays

There is no available information from enzyme inhibition assays for this compound, including its inhibitory constants (Ki) or IC50 values for acetylcholinesterase, butyrylcholinesterase, monoamine oxidase, or tankyrase.

Cellular Pathway Modulation Studies

No research has been published detailing the effects of this compound on cellular pathways such as tubulin polymerization or the DosRST signaling pathway.

In Vitro Functional Efficacy and Potency Assays

Agonist and Antagonist Functional Characterization

There are no studies available that characterize the functional agonist or antagonist activity of this compound, for instance, through [35S]GTPγS assays.

Determination of Half-Maximal Effective Concentrations (EC50) and Inhibitory Concentrations (IC50)

No experimental data for the EC50 or IC50 values of this compound have been reported in the scientific literature.

Investigation of Target Selectivity and Specificity Profiles for this compound Remains an Area for Future Research

A comprehensive review of publicly available scientific literature and databases reveals a notable lack of specific preclinical in vitro research focused on the target selectivity and specificity profiles of the chemical compound this compound. While the broader chemical class of piperidine-containing molecules is of significant interest in medicinal chemistry for its potential to interact with a variety of biological targets, detailed mechanistic studies, including binding assays, enzyme inhibition, and receptor affinity data for this specific compound, are not currently published.

General discussions in chemical and pharmacological literature suggest that compounds featuring a piperidine (B6355638) ring and a phenol (B47542) group, such as 2-Piperidin-1-ylphenol, possess the structural motifs that could enable interaction with various enzymes and receptors. The piperidine ring is a common scaffold in many biologically active compounds and can contribute to binding affinity with molecular targets. Similarly, the phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

However, without specific in vitro screening against a panel of biological targets, any discussion of the selectivity and specificity of this compound remains speculative. Detailed research, including the generation of quantitative data on binding affinities (e.g., Ki, Kd, or IC50 values) against a range of receptors, enzymes, and ion channels, is required to elucidate its pharmacological profile.

Currently, there are no publicly available data tables from preclinical in vitro studies to present on the target selectivity of this compound. The scientific community awaits focused research to characterize the biological interactions of this compound and to determine if it exhibits selective and specific binding to any particular targets of therapeutic interest. Such studies would be crucial in understanding its potential pharmacological applications and would form the basis for any further drug development efforts.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Piperidin-1-ylphenol hydrobromide, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where piperidine reacts with a halogenated phenol derivative under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). The hydrobromide salt is formed by treating the free base with HBr in ethanol. To optimize purity:

- Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to remove unreacted starting materials.

- Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and NMR (e.g., absence of residual solvent peaks in H NMR) .

- Data Table :

| Parameter | Typical Value |

|---|---|

| Reaction Temperature | 80–100°C |

| Yield | 65–75% |

| HPLC Purity | ≥95% (λ = 254 nm) |

Q. How does the hydrobromide salt form influence solubility and stability compared to the free base?

- Methodological Answer : The hydrobromide salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. To assess this:

- Perform solubility testing in PBS (pH 7.4) and compare with free base in DMSO.

- Stability can be evaluated via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Q. What spectroscopic techniques are most reliable for characterizing 2-Piperidin-1-ylphenol hydrobromide?

- Methodological Answer :

- H/C NMR : Confirm piperidine ring protons (δ 1.4–2.8 ppm) and aromatic protons (δ 6.8–7.2 ppm).

- FT-IR : Look for N-H stretches (~2500 cm) and bromide counterion peaks (~600 cm).

- X-ray crystallography (if crystals form): Resolve protonation sites and hydrogen-bonding patterns, as seen in analogous hydrobromide salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 2-Piperidin-1-ylphenol hydrobromide?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:

- Replicate key studies using standardized protocols (e.g., NIH/NCATS guidelines for dose-response curves).

- Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).

- Perform batch-to-batch impurity profiling via LC-HRMS to rule out confounding contaminants .

Q. What strategies are effective for studying the compound’s mechanism of action when target pathways are unknown?

- Methodological Answer :

- Use phenotypic screening (e.g., high-content imaging) to identify cellular responses.

- Employ chemoproteomics (e.g., thermal shift assays or affinity-based pull-downs with biotinylated analogs).

- Combine transcriptomics (RNA-seq) and metabolomics to map affected pathways .

Q. How can the stability of 2-Piperidin-1-ylphenol hydrobromide be maintained under varying experimental conditions?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis.

- In vitro assays : Use freshly prepared solutions in degassed buffers (e.g., HEPES, pH 7.4).

- Monitor degradation products monthly via UPLC-MS with a QC reference standard .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with flexible receptor models (e.g., GPCR homology templates).

- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability.

- Validate predictions with mutagenesis studies on hypothesized binding residues .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer :

- Standardize measurement protocols (e.g., shake-flask method vs. nephelometry).

- Control for pH (use buffers adjusted to physiological range) and temperature.

- Report detailed experimental conditions (e.g., ionic strength, cosolvents) to enable cross-study comparisons .

Experimental Design Considerations

Q. What controls are essential when testing the compound’s cytotoxicity in cell cultures?

- Methodological Answer :

- Include vehicle controls (e.g., DMSO at 0.1% v/v) and a reference toxicant (e.g., staurosporine).

- Assess membrane integrity via LDH release and apoptosis via Annexin V/PI staining.

- Normalize data to cell count (e.g., CyQUANT assay) to avoid proliferation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。